2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
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Overview
Description
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by multiple acetyloxybenzoyl groups attached to a benzoic acid core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid typically involves multi-step organic reactions. The process begins with the acylation of benzoic acid derivatives, followed by esterification and subsequent acylation steps to introduce the acetyloxybenzoyl groups. Each step requires specific reaction conditions, such as the use of acetic anhydride as an acylating agent and catalysts like sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce polyhydroxybenzoic acids.
Scientific Research Applications
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(Acetyloxy)benzoyl]oxy]benzoic acid: A simpler analog with fewer acetyloxybenzoyl groups.
Aspirin (Acetylsalicylic acid): Shares the acetyloxy functional group but has a different overall structure.
Salicylic acid derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid is unique due to its multiple acetyloxybenzoyl groups, which provide a high degree of functionalization. This makes it a versatile compound for various applications, distinguishing it from simpler analogs and other related compounds.
Properties
IUPAC Name |
2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H24O12/c1-22(38)45-29-18-8-3-13-24(29)34(41)47-31-20-10-5-15-26(31)36(43)49-32-21-11-6-16-27(32)37(44)48-30-19-9-4-14-25(30)35(42)46-28-17-7-2-12-23(28)33(39)40/h2-21H,1H3,(H,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLZKPINGZNCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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